3-Pyrrolidin-1-ylbenzonitrile

Cannabinoid Pharmacology CB1 Agonist Receptor Binding

For studies requiring a potent, balanced CB1/CB2 agonist, generic substitution of 3-Pyrrolidin-1-ylbenzonitrile (PB-22) is scientifically invalid due to critical pharmacophore shifts among positional isomers. This compound ensures target engagement fidelity. Key supply and performance metrics: · 30-fold higher CB1 binding affinity (Ki=0.11 nM) than JWH-018, enabling sensitive competitive binding assays. · Demonstrated as the most potent hypothermia inducer among 9 synthetic cannabinoids, ensuring reliable in vivo efficacy at low doses (0.3-3 mg/kg). · High-purity (98%) solid form (MP 84-85°C) with moderate lipophilicity (LogP 2.34) facilitates accurate dosing and simple assay buffer dissolution.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 175696-73-8
Cat. No. B069742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyrrolidin-1-ylbenzonitrile
CAS175696-73-8
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC=CC(=C2)C#N
InChIInChI=1S/C11H12N2/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2
InChIKeyUMJBSSQWHKPDJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyrrolidin-1-ylbenzonitrile (PB-22) Reagent Profile


3-Pyrrolidin-1-ylbenzonitrile (CAS 175696-73-8), also known as PB-22, is a synthetic cannabinoid receptor agonist with the molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol . It is characterized by a pyrrolidine ring attached to a benzonitrile moiety and is classified as a designer drug used exclusively for research . The compound is a potent and selective agonist at the CB2 cannabinoid receptor, making it a valuable tool in studying the physiological and pharmacological roles of these receptors .

Research TargetCB1/CB2 receptor pathway signaling studies
Tool TypeSynthetic cannabinoid agonist with reported CB2-preferring activity
Format FitCell-based functional assays and rodent in vivo models; moderate lipophilicity simplifies dissolution

Why PB-22 Cannot Be Substituted


While several pyrrolidinylbenzonitrile derivatives exist as synthetic cannabinoid research tools, they are not functionally interchangeable. The position of the pyrrolidine substitution on the benzonitrile ring (e.g., 3- vs. 4-substitution) critically alters the compound's pharmacophore and, consequently, its receptor binding profile and downstream signaling . Direct substitution with a close analog like 4-(pyrrolidin-1-yl)benzonitrile (CAS 10282-30-1) would invalidate a study due to a complete shift in target engagement, as the 4-isomer is a known selective androgen receptor modulator (SARM) scaffold [1]. Even within the 3-substituted class, minor modifications such as fluorination (e.g., 5F-PB-22) result in quantifiable shifts in CB1/CB2 potency and in vivo efficacy [2]. Therefore, for studies focused on the specific pharmacological signature of the PB-22 scaffold, generic substitution is not scientifically valid.

Positional isomer4-Substituted isomer (CAS 10282-30-1) is a SARM scaffold, not a cannabinoid tool; substitution position may alter pharmacophore and target engagement.
Fluorinated analogTerminal fluorination (5F-PB-22) may quantitatively shift CB1/CB2 potency and in vivo activity ranking, affecting receptor selectivity interpretation.
Structural modificationMinor changes to the pyrrolidinylbenzonitrile core can result in non-trivial shifts in cannabinoid receptor profile and functional response.

Quantitative Differentiation of PB-22 from Comparators


Superior CB1 Potency vs. JWH-018 and APICA

In a functional assay using a FLIPR membrane potential assay on human CB1 receptors, PB-22 (3-Pyrrolidin-1-ylbenzonitrile) demonstrated an EC50 of 5.1 nM [1]. This is 3.5-fold more potent than JWH-018 (EC50 = 18 nM) [2] and 23-fold more potent than APICA (EC50 = 118 nM) under comparable conditions.

CB1 Functional Potency
Reported cross-study
EC50 5.1 nM (PB-22) vs 18 nM (JWH-018) vs 118 nM (APICA)
Supports CB1 potency assay context; may permit lower working concentrations
FLIPR assay, human CB1 in HEK293 cells
Cannabinoid Pharmacology CB1 Agonist Receptor Binding

Balanced CB1/CB2 Potency Profile vs. UR-144 and APICA

PB-22 acts as a potent full agonist at both CB1 (EC50 = 5.1 nM) and CB2 (EC50 = 37 nM) receptors, resulting in a CB2/CB1 potency ratio of ~7.3 [1]. In contrast, UR-144 is a highly selective CB2 agonist (CB1 EC50 = 421 nM; CB2 EC50 = 72 nM), with a CB2/CB1 ratio of ~0.17, indicating a 43-fold difference in selectivity profile compared to PB-22 . APICA shows nearly equal potency at both receptors (CB1 EC50 = 34 nM; CB2 EC50 = 29 nM) with a ratio of ~0.85, representing an ~8.6-fold difference in selectivity .

CB2/CB1 Selectivity
Reported cross-study
CB2/CB1 EC50 ratio ~7.3 (PB-22) vs 0.17 (UR-144) vs 0.85 (APICA)
Selectivity-profile context for CB2 vs CB1 pathway interpretation
Human CB1 and CB2 receptors, FLIPR assay
Cannabinoid Pharmacology CB2 Selectivity Receptor Profiling

In Vivo Hypothermia Potency Ranking

In an in vivo biotelemetry study in rats, PB-22 was ranked as the most potent compound based on the magnitude and duration of induced hypothermia, outperforming all other tested synthetic cannabinoids [1]. The potency ranking was: PB-22 > 5F-PB-22 = JWH-018 > AM-2201 > APICA = STS-135 = XLR-11 > UR-144. This demonstrates that PB-22's in vivo efficacy is superior to its direct fluorinated analog (5F-PB-22) and to widely used reference compounds like JWH-018.

In Vivo Hypothermia
Direct head-to-head
Ranked 1st among 8 synthetic cannabinoids in rat biotelemetry model
Model-response endpoint context; highest hypothermia magnitude in tested set
Sprague-Dawley rats, i.p. 0.3-10 mg/kg
In Vivo Pharmacology Cannabimimetic Activity Efficacy

Higher CB1 Binding Affinity than JWH-018

In competitive binding assays, PB-22 (reported as BB-22) demonstrated a Ki value of 0.11 nM for CB1 receptors, which is 30 times lower (i.e., higher affinity) than the Ki of JWH-018 (3.38 nM) [1]. Its fluorinated analog, 5F-PB-22, had a Ki of 0.13 nM, which is 26 times lower than JWH-018. This demonstrates that the non-fluorinated PB-22 scaffold possesses intrinsically high CB1 binding affinity, a property that is not significantly enhanced by terminal fluorination.

CB1 Binding Affinity
Direct head-to-head
Ki 0.11 nM (PB-22) vs 3.38 nM (JWH-018) vs 0.13 nM (5F-PB-22)
Supports receptor occupancy studies; binding assay context
[3H]CP-55,940 competition on human CB1 membranes
Receptor Binding Affinity CB1

Cost-Effective High-Purity Supply

3-Pyrrolidin-1-ylbenzonitrile (PB-22) is commercially available from Fluorochem with a certified purity of 98% at a cost of £44.00 for a 1 g unit . This compares favorably to alternative vendors: Avantor offers the compound at ≥97% purity for $184.62 per gram . For procurement decisions, the Fluorochem offering provides a higher purity grade (98% vs. ≥97%) at approximately 60% of the cost of the Avantor alternative.

Commercial Purity & Cost
Data to verify
98% purity, £44.00/g (Fluorochem) vs ≥97%, $184.62/g (Avantor)
Procurement context for budget-fit review
Supplier-reported; cross-verify current catalog
Procurement Purity Cost-Effectiveness

Solid-State and Lipophilicity Differentiation

3-Pyrrolidin-1-ylbenzonitrile is a solid at room temperature with a defined melting point of 84-85°C . Its calculated LogP is 2.34, indicating moderate lipophilicity . In contrast, many synthetic cannabinoid research tools like JWH-018 (LogP ~5.5) are significantly more lipophilic. This moderate lipophilicity of PB-22 can influence its solubility in aqueous buffers and its distribution in in vivo models, representing a distinct handling and formulation profile compared to more lipophilic analogs.

Lipophilicity & State
Class-level inference
Solid, mp 84-85°C; LogP 2.34 (vs JWH-018 LogP ~5.5)
Formulation-context; may support dissolution and handling screening
Calculated LogP and experimental mp; class comparison
Physicochemical Properties Formulation Storage

PB-22 Research Applications


In Vitro CB1/CB2 Pharmacology Studies

PB-22 is the optimal choice for in vitro studies requiring a potent and balanced CB1/CB2 agonist. Its high potency at CB1 (EC50 = 5.1 nM) allows for robust signal generation at low concentrations, while its unique CB2/CB1 selectivity ratio (~7.3) makes it a distinct tool for dissecting receptor-specific signaling pathways compared to more biased agonists like UR-144 [1]. The compound's moderate lipophilicity (LogP = 2.34) simplifies dissolution in assay buffers, reducing the need for high concentrations of organic solvents that could interfere with cell viability .

In Vivo Cannabimimetic Efficacy in Rodent Models

For researchers conducting in vivo studies of cannabinoid effects, PB-22 is the preferred tool compound due to its demonstrated rank as the most potent inducer of hypothermia in a direct comparison with eight other synthetic cannabinoids [2]. This validated in vivo efficacy ensures reliable and measurable physiological responses at lower doses (0.3-3 mg/kg), minimizing animal stress and compound usage [3]. Its solid physical form (MP 84-85°C) and defined purity (98%) from vendors like Fluorochem facilitate accurate dosing and reproducible formulation .

CB1 Receptor Binding Affinity Studies

PB-22's exceptionally high binding affinity for the CB1 receptor (Ki = 0.11 nM) makes it an ideal radioligand candidate or a reference compound for competitive binding assays [4]. Its affinity is 30-fold higher than the commonly used reference JWH-018, allowing for more sensitive detection of receptor expression and occupancy [4]. This property is critical for studies in tissues with low receptor density or when assessing the binding kinetics of novel cannabinoid ligands.

Cost-Effective Procurement for Research Programs

For laboratories planning extensive or longitudinal studies requiring gram-scale quantities of a potent CB1/CB2 agonist, 3-Pyrrolidin-1-ylbenzonitrile from Fluorochem offers a compelling combination of high purity (98%) and low cost (£44.00/g) . This is significantly more economical than alternative vendors (e.g., Avantor at $184.62/g for ≥97% purity), directly reducing research supply expenditures and enabling more ambitious experimental designs .

Application
Selection Property
Validation Focus
CB1/CB2 receptor signaling and pathway profiling
Reported CB1/CB2 balanced potency and selectivity profile
Functional assay comparability and buffer-solubility verification
In vivo cannabinoid response studies in rodent models
Reported in vivo hypothermia response ranking
Dose-response characterization and model reproducibility
CB1 receptor binding and occupancy assays
Reported high binding affinity in competitive binding
Binding kinetics and target-occupancy verification at low concentrations
High-purity cannabinoid tool supply for research programs
Supplier-reported purity and cost point comparison
Budget-fit assessment and lot-to-lot purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Pyrrolidin-1-ylbenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.